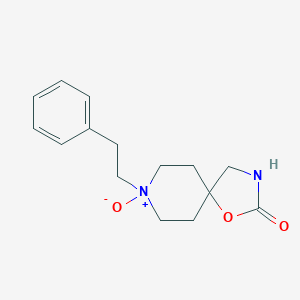

Fenspiride N-oxide

概要

説明

Fenspiride N-oxide is a derivative of Fenspiride, an oxazolidinone spiro compound known for its antispasmodic and bronchodilator properties. This compound is primarily recognized as an impurity of Fenspiride, exhibiting similar pharmacological properties, including anti-inflammatory effects and inhibition of mucus secretion .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Fenspiride N-oxide typically involves the oxidation of Fenspiride. One common method employs sodium perborate in acetic acid as an effective reagent for the oxidation process . The reaction conditions are carefully controlled to ensure the selective formation of the N-oxide derivative without over-oxidation or degradation of the parent compound.

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale oxidation reactions under controlled conditions to maintain product purity and yield. The process may include steps such as purification through crystallization or chromatography to isolate the desired N-oxide compound.

化学反応の分析

Reductive Deoxygenation

Fenspiride N-oxide can be reduced to regenerate fenspiride under specific conditions:

- Diboron reagents : (pinB)₂ selectively reduces N-oxides at room temperature, forming the parent amine and boric acid byproducts .

- Catalytic hydrogenation : Palladium or platinum catalysts facilitate cleavage of the N–O bond under H₂ gas .

Example reaction :

Acid-Catalyzed Rearrangements

The N-oxide group participates in thermally or acid-induced rearrangements:

- Meisenheimer rearrangement : In acidic conditions, the N-oxide undergoes -sigmatropic shifts, particularly if allyl or benzyl groups are present .

- Boekelheide reaction : While not directly reported for fenspiride, analogous α-picoline N-oxides rearrange to hydroxymethylpyridines under acylating conditions (e.g., trifluoroacetic anhydride) .

Metabolic Pathways

In biological systems, this compound demonstrates reversible redox behavior:

- Reduction in vivo : Enzymatic reduction by flavin-containing monooxygenases (FMOs) regenerates fenspiride, acting as a prodrug .

- Oxidative degradation : Exposure to light or acidic conditions generates degradation products like 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP) .

Comparative Reactivity

The table below contrasts this compound with related compounds:

Key Reaction Conditions and Outcomes

科学的研究の応用

Chemical Properties and Mechanism of Action

Fenspiride N-oxide is structurally related to fenspiride, which acts primarily as an α-adrenergic and H1 histamine receptor antagonist . Its mechanism involves facilitating bronchodilation and reducing inflammation in respiratory tissues, making it particularly relevant in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .

Treatment of COPD

This compound has shown promise in managing COPD. A study demonstrated that fenspiride administration significantly reduced bronchial constriction induced by environmental pollutants like nitrogen dioxide (NO2) in a rat model of COPD. The compound's bronchodilator effect was dose-dependent, with lower doses providing relief during the acute stages of the disease .

Case Study: Rat Model of COPD

- Objective : Assess the efficacy of this compound in bronchial smooth muscle contraction.

- Method : Rats were exposed to NO2 for 15 days, with fenspiride administered prior to exposure.

- Results : Significant reduction in contractile responses was observed in treated rats compared to controls, indicating effective bronchodilation.

Anti-inflammatory Properties

This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory mediators. Research indicates that it can modulate the activity of phospholipase A2, an enzyme involved in inflammatory processes . This property could be beneficial for patients with chronic inflammatory conditions.

Formulation Development

The development of oral formulations containing this compound presents opportunities for enhanced patient compliance, especially among pediatric and geriatric populations. Innovative formulations such as orally disintegrating tablets (ODTs) have been explored to improve drug delivery and palatability .

| Formulation Type | Advantages | Target Population |

|---|---|---|

| Orally Disintegrating Tablets (ODTs) | Rapid dissolution, ease of administration | Pediatrics and geriatrics |

| Liquid Formulations | Suitable for patients with swallowing difficulties | General population |

Analytical Applications

This compound serves as a reference standard in analytical chemistry, aiding in qualitative and quantitative analysis of fenspiride formulations. Its distinct isotopic signature enhances its utility in metabolic studies, allowing researchers to trace the compound's pharmacokinetics more accurately.

Case Study: Analytical Chemistry

- Objective : Utilize this compound as a reference standard.

- Method : Employ high-performance liquid chromatography (HPLC) to analyze degradation products.

- Results : Improved accuracy in determining the stability and degradation pathways of fenspiride formulations.

作用機序

Fenspiride N-oxide exerts its effects through multiple pathways:

Anti-inflammatory Action: Inhibits the release of inflammatory mediators such as tachykinins at a prejunctional level by its anti-muscarinic action.

Bronchodilator Effect: Relaxes bronchial smooth muscles, reducing airway resistance and improving airflow.

Molecular Targets: Targets include muscarinic receptors and pathways involved in the inflammatory response.

類似化合物との比較

Fenspiride: The parent compound with similar pharmacological properties.

Other Oxazolidinones: Compounds with similar structural features and therapeutic effects.

Uniqueness: Fenspiride N-oxide is unique due to its specific N-oxide functional group, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other similar oxazolidinones .

生物活性

Fenspiride N-oxide is a derivative of Fenspiride, an oxazolidinone compound recognized for its antispasmodic and bronchodilator properties. This article delves into the biological activity of this compound, exploring its pharmacological mechanisms, biochemical properties, and relevant research findings.

Overview of this compound

This compound is primarily noted as an impurity of Fenspiride, yet it exhibits similar pharmacological effects, particularly in the context of respiratory diseases. It is known for its anti-inflammatory properties and its ability to inhibit mucus secretion, making it a compound of interest in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD) .

Target Receptors and Enzymes

this compound interacts with several biological targets, including:

- Alpha-1 adrenergic receptors : Blocking these receptors can lead to vasodilation and reduced bronchoconstriction.

- Histamine H1 receptors : Acting as an antagonist reduces histamine-induced bronchoconstriction.

- Phosphodiesterases (PDE3, PDE4, PDE5) : Inhibition of these enzymes is associated with increased cyclic AMP levels, promoting bronchodilation .

Biochemical Pathways

The mode of action involves modulation of inflammatory pathways and direct effects on bronchial smooth muscle. The compound's interaction with nerve endings in the bronchi is crucial for its bronchodilator effect .

Pharmacokinetics

Fenspiride has a reported bioavailability of approximately 90%, with an elimination half-life ranging from 14 to 16 hours. While specific pharmacokinetic data for this compound is limited, it is likely to follow similar metabolic pathways involving CYP450 enzymes through oxidative N-dealkylation .

Case Studies

-

Bronchial Smooth Muscle Activity in Rats

A study investigated the effects of Fenspiride on bronchial smooth muscle contractility in a rat model of COPD. Rats treated with Fenspiride (15 mg/kg) showed significant reduction in bronchial constriction induced by nitrogen dioxide exposure compared to untreated controls. The results indicated that both low and high doses of Fenspiride effectively reduced contractile responses . -

Anti-inflammatory Effects

Research has demonstrated that this compound exhibits anti-inflammatory properties similar to those of its parent compound. In vitro studies suggest that it can modulate cytokine release and reduce inflammation markers in respiratory tissues .

This compound's role as a degradation product of Fenspiride raises interest in its stability and interactions within pharmaceutical formulations. Understanding its biochemical properties is essential for optimizing therapeutic applications and ensuring quality control in drug manufacturing .

Comparative Analysis

| Property | Fenspiride | This compound |

|---|---|---|

| Molecular Weight | ~281.362 g/mol | ~281.362 g/mol |

| Bioavailability | ~90% | Not specifically reported |

| Half-life | 14-16 hours | Not specifically reported |

| Primary Action | Bronchodilator, anti-inflammatory | Similar actions |

| Key Targets | Alpha-1, H1 receptors | Alpha-1, H1 receptors |

特性

IUPAC Name |

8-oxido-8-(2-phenylethyl)-1-oxa-3-aza-8-azoniaspiro[4.5]decan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O3/c18-14-16-12-15(20-14)7-10-17(19,11-8-15)9-6-13-4-2-1-3-5-13/h1-5H,6-12H2,(H,16,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEYJGEWJSVTMEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[N+](CCC12CNC(=O)O2)(CCC3=CC=CC=C3)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What analytical method was developed to study Fenspiride hydrochloride and its degradation products, and what were the key advantages of this method?

A1: The research focused on developing and validating a new chromatographic method to identify and quantify Fenspiride hydrochloride (FNS) and its degradation products, including Fenspiride N-oxide (FNO) and 1-phenylethyl-4-hydroxy-4-aminomethyl piperidine hydrochloride (PHAP), within liquid formulations []. This method utilized a dual gradient with two buffer solutions, one at pH 4.5 and another at pH 2.9, with varying proportions of methanol and acetonitrile.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。